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Compound of Interest

Compound Name: Sarracine N-oxide

Cat. No.: B3032459 Get Quote

Sarracine N-oxide: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Sarracine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant

species, particularly within the genus Senecio. As with other macrocyclic pyrrolizidine alkaloids,

Sarracine N-oxide and its parent alkaloid, sarracine, are of significant interest to the scientific

community due to their potential toxicity. This technical guide provides a comprehensive

overview of Sarracine N-oxide, including its chemical identifiers, and outlines key experimental

protocols for its extraction, analysis, and toxicological assessment. Furthermore, this document

details the metabolic pathway associated with the bioactivation of pyrrolizidine alkaloid N-

oxides, a critical aspect of their toxicological profile.

Chemical Identifiers and Properties
Sarracine N-oxide is registered under CAS number 19038-27-8. A summary of its key

chemical identifiers and computed properties is provided in Table 1.
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Identifier Type Value Reference

CAS Number 19038-27-8 [1]

PubChem CID 5799962 [1]

Molecular Formula C₁₈H₂₇NO₆ [1]

Molecular Weight 353.4 g/mol [1]

IUPAC Name

[7-[(E)-2-methylbut-2-

enoyl]oxy-4-oxido-2,3,5,6,7,8-

hexahydro-1H-pyrrolizin-4-ium-

1-yl]methyl (E)-2-

(hydroxymethyl)but-2-enoate

[1]

InChI

InChI=1S/C18H27NO6/c1-4-

12(3)17(21)25-15-7-9-19(23)8-

6-14(16(15)19)11-24-

18(22)13(5-2)10-20/h4-5,14-

16,20H,6-11H2,1-3H3/b12-

4+,13-5+

[1]

InChIKey
MUIDVKVQYZTVRF-

QGVJZHQLSA-N
[1]

SMILES

C/C=C(\C)/C(=O)OC1CC[N+]2

(C1C(CC2)COC(=O)/C(=C/C)/

CO)[O-]

[1]

DSSTox Substance ID DTXSID10420997 [1]

NSC Number 30623 [1]

Experimental Protocols
Extraction of Pyrrolizidine Alkaloid N-Oxides from Plant
Material
The following protocol is a general method for the extraction of pyrrolizidine alkaloids (PAs) and

their N-oxides from plant species such as those from the Senecio genus. This method can be
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adapted for the specific extraction of Sarracine N-oxide.

Objective: To efficiently extract PAs and their N-oxides from dried plant material.

Materials:

Dried and ground plant material (e.g., Senecio species)

85% Ethanol

Soxhlet apparatus

Cheesecloth or extraction thimble

Rotary evaporator

Procedure:

Weigh approximately 300 g of the dried and ground plant material.

Pack the plant material into a cheesecloth bag or a suitable extraction thimble.

Place the thimble into the chamber of the Soxhlet apparatus.

Add a sufficient volume of 85% ethanol (approximately 1.5 liters) to the solvent flask.

Assemble the Soxhlet apparatus and begin the extraction process.

Continue the extraction for approximately 20-21 hours, or until the solvent in the siphon tube

runs clear, indicating complete extraction.

After extraction, allow the apparatus to cool.

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain

the crude extract containing PAs and their N-oxides.[2][3]

Quantification of Sarracine N-oxide by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
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MS/MS)
This protocol provides a general framework for the quantitative analysis of pyrrolizidine alkaloid

N-oxides, which can be specifically tailored for Sarracine N-oxide.

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the

quantification of Sarracine N-oxide in biological matrices (e.g., plasma).

Instrumentation and Reagents:

A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with

an electrospray ionization (ESI) source.

A suitable reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7

μm).

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

Sarracine N-oxide analytical standard.

Internal Standard (IS): A structurally similar compound not present in the sample, such as

another pyrrolizidine alkaloid (e.g., senecionine).

Acetonitrile for protein precipitation.

Sample Preparation:

To 100 µL of plasma sample, add an appropriate amount of the internal standard solution.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase composition.

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

Chromatographic Separation: Employ a gradient elution program. For example, start with a

low percentage of mobile phase B, and gradually increase the percentage to elute the

analytes. The specific gradient will need to be optimized for Sarracine N-oxide and the

chosen internal standard.

Mass Spectrometry: Operate the mass spectrometer in the positive ionization mode using

ESI. Detection should be performed in the multiple reaction monitoring (MRM) mode. The

precursor-to-product ion transitions for Sarracine N-oxide and the internal standard must be

determined by infusing the standard solutions into the mass spectrometer. For a related

compound, usaramine N-oxide (UNO), the transition m/z 368.1→120.0 was used[4]. A

similar fragmentation pattern would be expected for Sarracine N-oxide.

Data Analysis: Quantify Sarracine N-oxide by constructing a calibration curve using the

peak area ratio of the analyte to the internal standard versus the concentration of the

analyte.[4][5][6]

In Vitro Cytotoxicity Assessment
This protocol describes a general method to evaluate the cytotoxic potential of pyrrolizidine

alkaloid N-oxides using a cell-based assay.

Objective: To determine the in vitro cytotoxicity of Sarracine N-oxide in a relevant cell line

(e.g., human hepatoma HepG2 cells).

Materials:

HepG2 cells (or another suitable liver cell line).

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.

Sarracine N-oxide dissolved in a suitable solvent (e.g., DMSO).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

96-well cell culture plates.

Microplate reader.

Procedure:

Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Prepare a series of dilutions of Sarracine N-oxide in cell culture medium.

Remove the old medium from the cells and replace it with the medium containing different

concentrations of Sarracine N-oxide. Include a vehicle control (medium with the solvent

used to dissolve the compound).

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow

the formation of formazan crystals by viable cells.

Remove the MTT-containing medium and add the solubilization buffer to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC₅₀ value (the concentration that inhibits 50% of cell viability).[7][8]

Mechanism of Toxicity and Metabolic Activation
Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their

corresponding tertiary pyrrolizidine alkaloids.[9] However, they can be reduced back to the

parent alkaloids by gut microbiota and hepatic cytochrome P450 enzymes.[10] The toxicity of

Sarracine N-oxide is therefore primarily attributed to its in vivo conversion to sarracine.
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The tertiary pyrrolizidine alkaloid, sarracine, undergoes metabolic activation in the liver,

primarily by cytochrome P450 monooxygenases. This process involves the dehydrogenation of

the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

These electrophilic metabolites can then bind to cellular macromolecules such as proteins and

DNA, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[9][10][11]
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Metabolic activation pathway of Sarracine N-oxide.

Conclusion
Sarracine N-oxide, as a macrocyclic pyrrolizidine alkaloid N-oxide, presents a toxicological

concern due to its potential for in vivo reduction and subsequent metabolic activation to a

reactive, toxic species. The experimental protocols and mechanistic insights provided in this

guide offer a foundational framework for researchers and professionals in drug development to

further investigate the properties and potential risks associated with this compound. A thorough

understanding of its chemical characteristics, appropriate analytical methodologies, and

mechanisms of toxicity is essential for the safety assessment of any product or substance that

may contain Sarracine N-oxide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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